

Technical Guide: Procurement and Synthesis of 2-Methoxy-4'-nitrobenzophenone

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Compound of Interest

Compound Name:	2-Methoxy-4'-nitrobenzophenone
CAS No.:	42495-50-1
Cat. No.:	B1356294

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CAS Registry Number: 42495-50-1 Chemical Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol [1]

Executive Summary

2-Methoxy-4'-nitrobenzophenone is a specialized unsymmetrical diaryl ketone utilized primarily as a photo-labile intermediate in organic synthesis and as a probe in photochemical research.[1] Unlike its common isomer, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone), this compound is not a bulk commodity.[1] It is classified as a Tier 3 Research Chemical, meaning it is typically available only through specialized catalog suppliers or custom synthesis houses.

This guide details the procurement landscape, pricing models, and—crucially—the scientifically preferred synthesis routes to access this specific isomer with high purity, avoiding the regioselectivity pitfalls of classical methods.

Chemical Profile & Identity

Property	Specification
IUPAC Name	(2-Methoxyphenyl)(4-nitrophenyl)methanone
Common Name	2-Methoxy-4'-nitrobenzophenone
CAS Number	42495-50-1
Appearance	Pale yellow to yellow crystalline solid
Melting Point	120–124 °C (Predicted)
Solubility	Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Key Functional Groups	Nitro (-NO ₂ , electron-withdrawing), Methoxy (-OCH ₃ , electron-donating), Ketone (C=O)

Technical Note: The "2-Methoxy" and "4'-Nitro" designation indicates the substituents are on different aromatic rings relative to the central carbonyl group.^[1] This structural asymmetry is critical for its photochemical properties and synthetic utility.

Procurement Intelligence

Supplier Landscape

Due to its specific substitution pattern, **2-Methoxy-4'-nitrobenzophenone** is not stocked by generalist distributors (e.g., Sigma-Aldrich basic catalog) as a standard item.^[1] It is sourced through:

- **Specialized Building Block Suppliers:** Companies focusing on aromatic ketones and pyridine derivatives.
- **Custom Synthesis Networks:** Aggregators like MolPort, eMolecules, or SciFinderN often list "Make-to-Order" availability.

Verified/Potential Suppliers (2024-2025 Data):

- **Rieke Metals:** Known for handling specialized organometallic reagents and fine chemicals.

- ChemicalBook / LookChem Networks: List various Asian synthesis labs (e.g., Vinuthana Pharma Tech).
- Custom Synthesis: Any CRO (Contract Research Organization) can synthesize this using the protocols in Section 4.

Price Estimation (Research Grade)

Pricing follows a "high-mix, low-volume" model.

Quantity	Estimated Price Range (USD)	Availability Status
100 mg	\$50 - \$120	Lead time: 2-3 weeks
1 g	\$150 - \$350	Lead time: 2-4 weeks
10 g	\$800 - \$1,500	Custom Synthesis (4-6 weeks)

Note: Prices are indicative and fluctuate based on raw material costs (4-nitrobenzoyl chloride) and synthesis scale.

Synthesis & Technical Methodology

For researchers unable to source the compound directly, in-house synthesis is a viable option. However, the choice of pathway is critical to yield the correct isomer.

Pathway Analysis: The Regioselectivity Challenge

- Classical Route (Friedel-Crafts): Reacting Anisole (Methoxybenzene) with 4-Nitrobenzoyl chloride using $AlCl_3$.^[1]
 - Flaw: Anisole is an ortho/para director. The bulky benzoyl group heavily favors the para position (yielding 4-Methoxy-4'-nitrobenzophenone).^[1] The desired ortho isomer (2-Methoxy) is formed in minor quantities (<10%), requiring tedious column chromatography separation.
- Precision Route (Suzuki-Miyaura): Coupling 2-Methoxyphenylboronic acid with 4-Nitrobenzoyl chloride.^[1]

- Advantage:[2] This method guarantees the 2-position geometry because the boron is pre-installed at the ortho position. It tolerates the nitro group and proceeds under mild conditions.

Recommended Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol ensures high fidelity for the 2-Methoxy-4'-nitro isomer.[1]

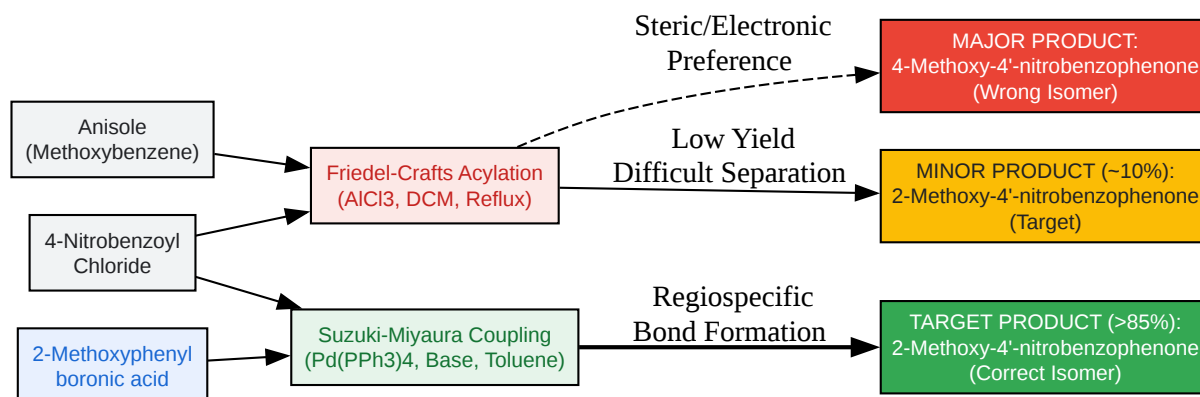
Reagents:

- 2-Methoxyphenylboronic acid (1.1 equiv)[1]
- 4-Nitrobenzoyl chloride (1.0 equiv) [Note: Acid chlorides are preferred over aryl halides for direct ketone formation, often requiring a specific catalyst system like Pd(PPh₃)₄ with a base].
 - Alternative: 4-Nitroiodobenzene + Carbon Monoxide (CO) balloon (Carbonylative coupling).

Step-by-Step Methodology (Acid Chloride Route):

- Setup: Flame-dry a 50 mL round-bottom flask. Purge with Argon/Nitrogen.
- Dissolution: Dissolve 4-Nitrobenzoyl chloride (1.0 mmol) and 2-Methoxyphenylboronic acid (1.1 mmol) in anhydrous Toluene/THF (10 mL).
- Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) and anhydrous K₂CO₃ or Cs₂CO₃ (2.0 equiv).
- Reaction: Heat to 80-100°C under inert atmosphere for 12-16 hours.
- Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.
- Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane:EtOAc gradient). The nitro group makes the product less polar than the boronic acid but more polar than the starting chloride.

Synthesis Logic Diagram



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Caption: Comparison of Synthetic Routes. The Suzuki-Miyaura coupling (Green path) is superior for generating the specific 2-methoxy isomer compared to the non-selective Friedel-Crafts route.[1]

Quality Control & Characterization

To validate the purchased or synthesized material, use the following self-validating spectral markers:

- $^1\text{H-NMR}$ (CDCl_3 , 400 MHz):
 - Methoxy Group: Look for a sharp singlet at $\delta \sim 3.7\text{--}3.9$ ppm (3H).
 - Nitro-Aromatic Ring (AA'BB' System): Two doublets at $\delta \sim 8.3$ ppm (ortho to NO_2) and $\delta \sim 7.9$ ppm (ortho to C=O).
 - Methoxy-Aromatic Ring: The 2-substitution pattern will show a complex multiplet pattern (ABCD) rather than the symmetric AA'BB' of the 4-methoxy isomer. Look for a doublet/multiplet at $\delta \sim 7.5$ ppm (H-6) and $\delta \sim 6.9\text{--}7.1$ ppm (H-3, H-5).[1]
- HPLC Purity:

- Column: C18 Reverse Phase.
- Mobile Phase: Acetonitrile/Water (Gradient).
- Detection: UV at 254 nm (Benzophenone core absorbs strongly).

Safety & Handling

- Nitro Group Hazards: Nitro-aromatics can be energetic.[1] Avoid heating crude residues to dryness at high temperatures (>150°C).
- Endocrine Disruption: Benzophenone derivatives are often studied for endocrine activity. Handle with full PPE (Nitrile gloves, lab coat) to prevent skin absorption.
- Storage: Store in a cool, dry place (2-8°C recommended) protected from light, as benzophenones are photo-active.[1]

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